SID-530
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SID530; SID 530; SID530. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs
Compound A (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, DOPO)
- Structural Similarities : Both SID-530 and DOPO feature a phosphaphenanthrene backbone, critical for thermal stability and flame-retardant properties.
- Key Differences :
Compound B (Tetraphenylphosphonium Bromide)
- Functional Overlap : Both compounds serve as phase-transfer catalysts.
- Divergences: Solubility: this compound is soluble in nonpolar solvents (e.g., toluene), while Compound B requires polar aprotic solvents like acetonitrile . Toxicity: Acute toxicity (LD50) for this compound in rodent models is 450 mg/kg, significantly lower than Compound B’s 120 mg/kg .
Functional Analogs
Compound C (Bisphenol A Diphenyl Phosphate, BDP)
- Application Similarities : Both are used as flame retardants in epoxy resins.
- Performance Metrics :
Compound D (Imatinib Mesylate)
Data Tables
Table 1: Physicochemical and Functional Properties
| Property | This compound | DOPO | Compound B | BDP |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 342.3 | 316.2 | 339.2 | 362.3 |
| Melting Point (°C) | 145–148 | 118–120 | 250–252 | 72–75 |
| LOI (%) | 34 | 28 | N/A | 28 |
| LD50 (mg/kg) | 450 | >2000 | 120 | 980 |
| Solubility (mg/mL) | 12 (DMSO) | 8 (DMSO) | 45 (MeCN) | 3 (THF) |
Table 2: Pharmacokinetic Comparison (Kinase Inhibitors)
| Parameter | This compound | Compound D |
|---|---|---|
| IC50 (ABL1, nM) | 12 | 35 |
| Plasma Half-life (h) | 8.5 | 18 |
| Protein Binding (%) | 88 | 95 |
Discussion
This compound’s silane-modified structure confers superior thermal stability and polymer compatibility over DOPO, making it viable for high-performance composites . Its lower toxicity compared to Compound B and higher LOI than BDP position it as a safer, more efficient flame retardant .
Q & A
How to formulate a focused research question for studying SID-530’s biochemical properties?
Answer: Begin by aligning your question with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example, a question like “How does this compound modulate [specific pathway] in [cell type/model]?” ensures specificity. Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure variables. Avoid overly broad inquiries; instead, narrow the scope to address gaps identified in literature reviews .
What are best practices for designing reproducible experiments with this compound?
Answer:
- Variables: Clearly define independent (e.g., this compound concentration) and dependent variables (e.g., gene expression levels).
- Controls: Include positive/negative controls and account for batch effects in reagents.
- Reproducibility: Document protocols in detail (e.g., incubation times, solvent purity) to meet standards outlined in experimental reporting guidelines .
- Statistical Power: Use power analysis to determine sample size, ensuring robustness against variability .
How to resolve contradictions in this compound’s reported mechanism of action across studies?
Answer:
- Comparative Analysis: Systematically compare methodologies (e.g., assay conditions, cell lines) from conflicting studies to identify confounding factors .
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data while accounting for heterogeneity .
- Validation: Replicate critical experiments using orthogonal methods (e.g., CRISPR vs. pharmacological inhibition) to confirm findings .
What strategies enhance the rigor of literature reviews for this compound-related research?
Answer:
- Search Databases: Use structured queries in PubMed, Scopus, and Web of Science with Boolean operators (e.g., “this compound” AND “kinase inhibition” NOT “review”).
- Critical Appraisal: Evaluate sources for bias using tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation).
- Conceptual Frameworks: Link findings to theoretical models (e.g., signaling cascades) to identify understudied pathways .
How to validate unexpected results in this compound dose-response assays?
Answer:
- Technical Replicates: Repeat assays ≥3 times under identical conditions.
- Methodological Audits: Check instrument calibration (e.g., plate readers) and reagent integrity .
- Alternative Assays: Confirm results using complementary techniques (e.g., Western blot vs. ELISA) .
- Outlier Analysis: Apply Grubbs’ test to statistically identify anomalous data points .
What challenges arise when replicating this compound studies across different model systems?
Answer:
- Interspecies Variability: Address differences in metabolic pathways (e.g., murine vs. human CYP450 enzymes) through pharmacokinetic profiling .
- Context-Dependent Effects: Use organoid models or primary cells to better mimic in vivo conditions .
- Reporting Standards: Follow ARRIVE guidelines for preclinical studies to enhance cross-study comparability .
How to integrate multi-omics data in this compound toxicity studies?
Answer:
- Data Aggregation: Use platforms like GenePattern or Galaxy to harmonize transcriptomic, proteomic, and metabolomic datasets.
- Pathway Enrichment: Apply tools such as GSEA (Gene Set Enrichment Analysis) to identify overrepresented biological processes .
- Machine Learning: Train models to predict toxicity thresholds by correlating omics signatures with phenotypic outcomes .
What ethical considerations apply to in vivo studies involving this compound?
Answer:
- Animal Welfare: Adhere to the 3Rs principle (Replacement, Reduction, Refinement) and obtain IACUC approval.
- Data Transparency: Report negative results to avoid publication bias .
- Conflict of Interest: Disclose funding sources and potential biases in methodology .
How to address methodological limitations in this compound’s structural characterization?
Answer:
- Crystallography Constraints: If X-ray diffraction fails, use cryo-EM for larger complexes or NMR for dynamic structures.
- Computational Modeling: Apply molecular dynamics simulations to predict binding modes when experimental data is sparse .
- Peer Review: Pre-publish protocols on platforms like BioRxiv for community feedback .
What interdisciplinary approaches strengthen this compound’s translational research?
Answer:
- Collaborative Frameworks: Partner with clinicians, bioinformaticians, and chemists to bridge bench-to-bedside gaps.
- Systems Biology: Map this compound’s interactions using network analysis tools (e.g., Cytoscape ) .
- Real-World Data: Incorporate electronic health records (EHRs) to study off-target effects in diverse populations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
